molecular formula C15H14FN3O3 B11827475 Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate

Cat. No.: B11827475
M. Wt: 303.29 g/mol
InChI Key: NQZHDCUTHOKYRX-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and imidazole structures, followed by the introduction of the cyano and fluorine groups. Common reagents used in these reactions include:

    Nucleophilic substitution reagents: for introducing the fluorine atom.

    Cyanation reagents: for adding the cyano group.

    Esterification reagents: for forming the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Key factors in industrial production include:

    Temperature control: to ensure optimal reaction rates.

    Purification techniques: such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.

    Substitution reagents: Sodium azide (NaN3), thiols (R-SH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and fluorine groups, along with the imidazole ring, may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-cyano-2-chlorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate
  • Methyl 2-(4-cyano-2-bromophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate
  • Methyl 2-(4-cyano-2-iodophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate

Uniqueness

The presence of the fluorine atom in Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate distinguishes it from its analogs with other halogens. Fluorine’s unique electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-hydroxyethyl)imidazol-1-yl]acetate

InChI

InChI=1S/C15H14FN3O3/c1-22-15(21)14(19-9-18-8-11(19)4-5-20)12-3-2-10(7-17)6-13(12)16/h2-3,6,8-9,14,20H,4-5H2,1H3

InChI Key

NQZHDCUTHOKYRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)F)N2C=NC=C2CCO

Origin of Product

United States

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